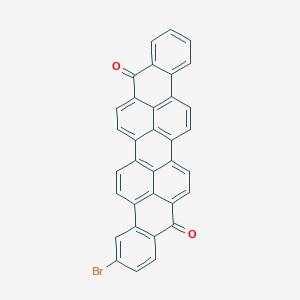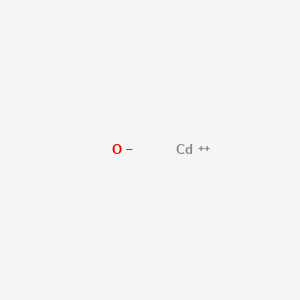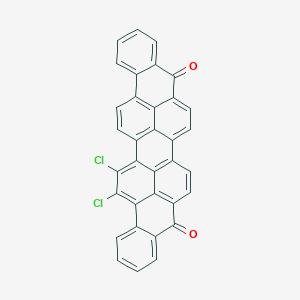
Dichloroviolanthrene-5,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloroviolanthrene-5,10-dione, also known as DCVAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biomedicine. DCVAD is a member of the violanthrone family, which consists of organic compounds that are characterized by their unique molecular structure and chemical properties. In
作用机制
The mechanism of action of Dichloroviolanthrene-5,10-dione is complex and not fully understood. However, studies have suggested that Dichloroviolanthrene-5,10-dione exerts its anti-cancer effects through a variety of mechanisms. One of the primary mechanisms is the induction of oxidative stress, which can lead to the activation of apoptosis pathways in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
生化和生理效应
Dichloroviolanthrene-5,10-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, Dichloroviolanthrene-5,10-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, Dichloroviolanthrene-5,10-dione has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the primary advantages of using Dichloroviolanthrene-5,10-dione in lab experiments is its potent anti-cancer properties. Additionally, Dichloroviolanthrene-5,10-dione is relatively easy to synthesize and purify, making it a convenient compound for use in research. However, one of the limitations of using Dichloroviolanthrene-5,10-dione is its potential toxicity, which can make it challenging to use in certain experiments. Additionally, the complex mechanism of action of Dichloroviolanthrene-5,10-dione can make it difficult to study, requiring careful attention to experimental design and data analysis.
未来方向
There are many potential future directions for research on Dichloroviolanthrene-5,10-dione. One area of interest is the development of new cancer therapies based on Dichloroviolanthrene-5,10-dione. Additionally, further research is needed to fully understand the mechanism of action of Dichloroviolanthrene-5,10-dione and its potential applications in other areas of biomedicine. Finally, studies are needed to evaluate the safety and toxicity of Dichloroviolanthrene-5,10-dione, particularly in the context of human clinical trials.
合成方法
Dichloroviolanthrene-5,10-dione can be synthesized through a multi-step process that involves the reaction of violanthrone with chlorine gas in the presence of a strong acid catalyst. The resulting product is then purified through a series of chemical reactions, including recrystallization and column chromatography. The synthesis of Dichloroviolanthrene-5,10-dione is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
科学研究应用
Dichloroviolanthrene-5,10-dione has been the subject of numerous scientific studies due to its potential applications in the field of biomedicine. One of the primary areas of research has been in the development of new cancer therapies. Dichloroviolanthrene-5,10-dione has been shown to have potent anti-cancer properties, and studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
属性
CAS 编号 |
1324-56-7 |
|---|---|
产品名称 |
Dichloroviolanthrene-5,10-dione |
分子式 |
C34H14Cl2O2 |
分子量 |
525.4 g/mol |
IUPAC 名称 |
29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H |
InChI 键 |
VEPZHFUVRQKTMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
其他 CAS 编号 |
1324-56-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



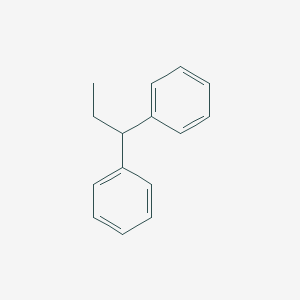
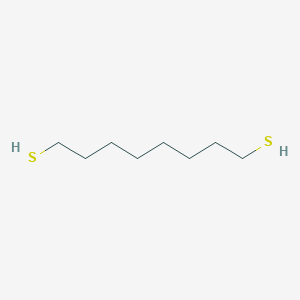
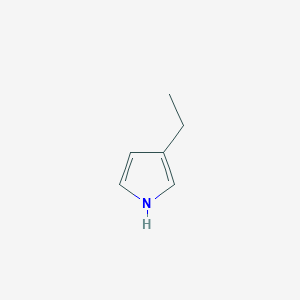
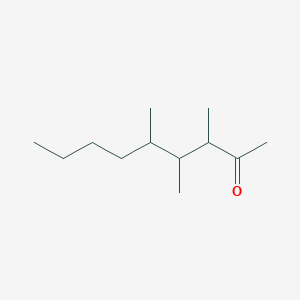
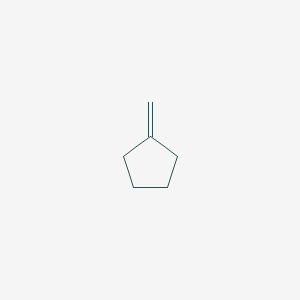
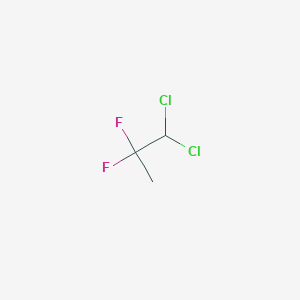
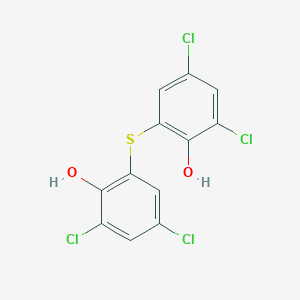
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
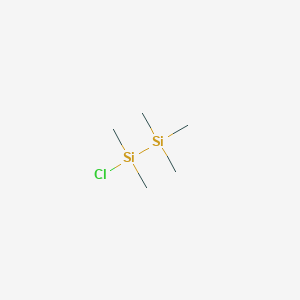
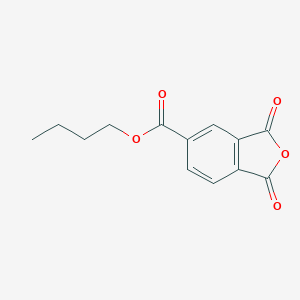
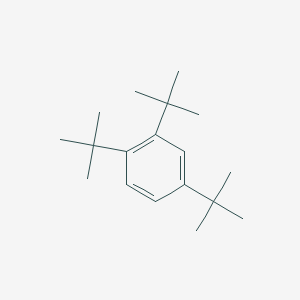
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
